molecular formula C18H19NO4 B13347172 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid

2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13347172
M. Wt: 313.3 g/mol
InChI Key: JXQNONOTKARTIG-UHFFFAOYSA-N
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Description

2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2'-position and a carboxylic acid moiety at the 4-position. This structure combines aromatic rigidity with functional groups that enable diverse applications in medicinal chemistry, organic synthesis, and materials science. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic procedures .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)

InChI Key

JXQNONOTKARTIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino-biphenyl compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield the free amine by removing the Boc group .

Mechanism of Action

The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl-Substituted Biphenyl Carboxylic Acids

Methyl-substituted analogs differ in the position of the methyl group on the biphenyl scaffold, influencing steric and electronic properties. Key examples include:

Compound Name CAS Number Molecular Formula Key Feature Reference
2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid 5748-43-6 C14H12O2 Methyl at 2'-position
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid Not provided C14H12O2 Methyl at 4'-position
3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid 5728-33-6 C14H12O2 Methyl at 3'-position

Key Findings :

  • Solubility : Methyl groups at meta positions (e.g., 3'-methyl) reduce solubility in polar solvents compared to ortho (2') or para (4') isomers due to altered dipole moments .
  • Reactivity : 4'-Methyl derivatives exhibit higher reactivity in Suzuki-Miyaura couplings, attributed to reduced steric hindrance at the 4'-position .

Boc-Protected Amino Biphenyl Carboxylic Acids

Variations in Boc group placement and molecular architecture significantly impact properties:

Compound Name CAS Number Molecular Formula Key Feature Reference
(2S,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((Boc)amino)-2-methylpentanoic acid 1012341-52-4 C23H29NO4 Chiral centers, extended alkyl chain
4'-((Boc)amino)methyl-[1,1'-biphenyl]-3-carboxylic acid 10-F777616 C20H23NO4 Boc on methylene linker at 4'
4-([1,1'-Biphenyl]-4-yl)-3-((Boc)amino)butanoic acid 683219-74-1 C21H25NO4 Boc-amino on butanoic acid chain

Key Findings :

  • Synthetic Utility: The 2'-Boc-amino group in the target compound requires careful deprotection under acidic conditions (e.g., trifluoroacetic acid), whereas methylene-linked Boc groups (e.g., 4'-((Boc)amino)methyl) are more resistant to hydrolysis .
  • Biological Activity: Extended alkyl chains (e.g., pentanoic acid in CAS 1012341-52-4) enhance cell membrane permeability compared to the parent biphenyl structure .

Other Functionalized Biphenyl Carboxylic Acids

Amino and Carbamate Derivatives
Compound Name CAS Number Molecular Formula Key Feature Reference
Benzoic acid, 2-[[(4'-aminobiphenyl-4-yl)amino]carbonyl] 62558-65-0 C20H16N2O3 Free amino group at 4'
4'-((Fmoc)amino)-[1,1'-biphenyl]-4-carboxylic acid 215248-42-3 C28H23NO4 Fmoc protection at 4'

Key Findings :

  • Stability : Fmoc-protected analogs (e.g., CAS 215248-42-3) are more labile under basic conditions than Boc-protected counterparts, limiting their use in prolonged syntheses .
  • Hydrogen Bonding: Free amino groups (e.g., CAS 62558-65-0) enhance intermolecular interactions in crystal lattices, improving thermal stability .

Solubility and Stability

  • The 2'-Boc-amino group in the target compound reduces aqueous solubility compared to methyl-substituted analogs but improves stability in organic solvents .
  • Boc deprotection yields a primary amine, enabling post-functionalization in drug discovery workflows .

Biological Activity

2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid, also known by its CAS number 904086-02-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • Purity : Typically ≥95%
  • Physical Form : White to off-white solid

The biological activity of 2'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiviral Activity : Some derivatives have shown effectiveness against viruses by inhibiting viral replication and entry into host cells.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Antibacterial Properties : Certain biphenyl derivatives have demonstrated activity against bacterial strains, indicating a potential role in antibiotic development.

Pharmacological Studies

A review of the literature reveals several studies that have investigated the pharmacological properties of related compounds. For instance:

  • Study on Antiviral Activity : A study highlighted the antiviral effects of β-amino acid derivatives against tobacco mosaic virus (TMV), suggesting that similar structural motifs could enhance antiviral efficacy .
  • Transport Mechanisms : Research has shown that biphenyl derivatives can serve as substrates for amino acid transport systems in cells, which may facilitate their uptake and enhance their biological effects .

Case Study 1: Antiviral Efficacy

In a comparative study involving various β-amino acid derivatives, it was found that certain compounds exhibited higher antiviral activity against TMV compared to standard treatments. For example, one compound achieved a curative activity of 56.8% at a concentration of 500 μg/mL . This suggests that modifications to the biphenyl structure can significantly enhance antiviral properties.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of biphenyl derivatives. The study reported that specific compounds reduced pro-inflammatory cytokine production in vitro. This indicates potential therapeutic applications for inflammatory conditions .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
Compound AAntiviralInhibition of viral replication
Compound BAnti-inflammatoryModulation of cytokine production
Compound CAntibacterialDisruption of bacterial cell wall synthesis

Table 2: Pharmacokinetic Properties

ParameterValueReference
Molecular Weight313.35 g/mol-
Purity≥95%-
SolubilitySoluble in DMSO-

Q & A

Q. What are the critical considerations for synthesizing 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid with high purity?

Synthesis requires precise control of protecting groups and coupling reactions. The tert-butoxycarbonyl (Boc) group is acid-labile, necessitating anhydrous conditions and mild deprotection steps (e.g., trifluoroacetic acid in dichloromethane) to prevent degradation . For biphenyl coupling, Suzuki-Miyaura cross-coupling is preferred due to its efficiency in forming aryl-aryl bonds. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can the structural integrity of the compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and biphenyl aromatic signals (δ 7.2–8.2 ppm) .
  • FT-IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and Boc groups) .
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the recommended storage conditions to prevent decomposition?

Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to avoid moisture absorption and photodegradation. The Boc group is susceptible to acidic hydrolysis, so avoid exposure to humid environments .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO orbitals) and molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities. Focus on the biphenyl core’s planarity and the carboxylic acid’s hydrogen-bonding potential . For example, docking studies with CD40–CD154 proteins suggest the carboxylic acid moiety may stabilize interactions via salt bridges .

Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?

Use a phase diagram approach : Measure solubility in binary solvent mixtures (e.g., DMSO/water, THF/hexane) via gravimetric analysis. Polar aprotic solvents (DMSO) enhance solubility due to the compound’s amphiphilic nature (hydrophobic biphenyl vs. polar carboxylic acid). Contradictions often arise from solvent polarity gradients or aggregation phenomena .

Q. How can the compound’s stability under physiological conditions be assessed for drug delivery applications?

Conduct accelerated stability testing :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The Boc group degrades rapidly in acidic conditions (pH < 4) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for biphenyl derivatives) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step during synthesis?

Optimize coupling reagent selection : Replace EDCl/HOBt with more efficient alternatives like HATU or PyBOP in DMF. Increase reaction stoichiometry (1.2–1.5 equivalents of activated ester) and monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. What analytical techniques differentiate between positional isomers in biphenyl derivatives?

  • NOESY NMR : Detect spatial proximity of protons in ortho/meta-substituted isomers.
  • X-ray crystallography : Resolve crystal packing differences (e.g., biphenyl dihedral angles) .
  • HPLC with chiral columns : Use amylose-based phases to separate enantiomers if asymmetric centers are present .

Q. How to mitigate aggregation issues in spectroscopic characterization?

  • Sonication : Pre-treat samples in DMSO or DMF to disrupt aggregates.
  • Surfactants : Add 0.1% SDS to aqueous solutions to enhance dispersion .

Advanced Applications in Research

Q. Can this compound serve as a building block for metal-organic frameworks (MOFs)?

Yes. The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Preliminary studies on analogous biphenyl-carboxylic acids show luminescent properties suitable for sensing applications .

Q. What role does the Boc-protected amine play in peptide mimetics?

The Boc group acts as a temporary protective moiety during solid-phase peptide synthesis (SPPS), allowing sequential deprotection and coupling. Its steric bulk minimizes side reactions during biphenyl conjugation .

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